Dual Si–Cl Centers for Sequential Orthogonal Functionalization
Dichloro(phenyl)silyl dimethylcarbamate possesses two Si–Cl bonds available for sequential nucleophilic displacement, a feature absent in TMSDMC (zero Si–Cl bonds) and monochlorosilane carbamates. The halosilyl carbamate patent (US 4,064,151) explicitly claims compounds of formula RNHCOOSiXY₂ where X is halogen and Y is halogen, alkyl, or aryl, and establishes that the two Si–halogen bonds can be replaced in a controlled, stepwise manner by different nucleophiles—enabling construction of unsymmetrically substituted silicon centers [1]. In contrast, TMSDMC (Me₃SiOCONMe₂) transfers only a single trimethylsilyl group and cannot serve as a scaffold for sequential derivatization [2]. This represents a functional capability gated by the presence of two leaving groups on silicon rather than a graduated performance difference.
| Evidence Dimension | Number of Si–X electrophilic centers available for sequential nucleophilic substitution |
|---|---|
| Target Compound Data | 2 Si–Cl bonds (dichlorophenylsilyl group) |
| Comparator Or Baseline | TMSDMC: 0 Si–Cl bonds (trimethylsilyl group); Me₃SiCl: 1 Si–Cl bond |
| Quantified Difference | 2 vs. 0 vs. 1 electrophilic centers |
| Conditions | Structural inference from molecular formula; reactivity confirmed by halosilyl carbamate patent claims covering SiXY₂ carbamates |
Why This Matters
Procurement of the dichloro compound uniquely enables synthetic sequences requiring two sequential, potentially orthogonal silyl functionalization steps from a single reagent—a capability that TMSDMC and monochlorosilanes cannot provide.
- [1] US Patent 4,064,151. Halosilyl carbamates. Issued December 20, 1977. Claims 1–4. (Hedaya, E.; Theodoropulos, S.) View Source
- [2] Fluka Chemika Catalog. Trimethylsilyl N,N-dimethylcarbamate (DMCTMS). Section 3.1.35, pp. 39–40. Sigma-Aldrich. View Source
